Octreótido

Descripción general

Descripción

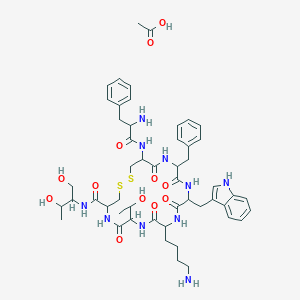

Octreotide is a peptide drug used for the long-term treatment of acromegaly (a growth hormone disorder) in patients who have been previously treated with octreotide or lanreotide . It is a long-acting synthetic analog of somatostatin that is a cyclic octapeptide .

Synthesis Analysis

A hybrid solid phase-liquid phase method of octreotide synthesis is described, along with methods for preparation of intermediate compounds useful in the synthesis of Octreotide . The method comprises liquid phase condensation of two or three peptide blocks, of which at least one is synthesized by solid-phase method .

Molecular Structure Analysis

Octreotide has a molecular formula of C49H66N10O10S2 . It is a cyclic octapeptide and is administered especially by subcutaneous injection in the form of its acetate C49H66N10O10S2 .

Chemical Reactions Analysis

Octreotide has been allowed to react with Fe3 (CO)12. An octreotide-Fe2 (CO)6 complex was isolated and characterized spectroscopically as well as by elemental and thermochemical analysis .

Physical And Chemical Properties Analysis

Octreotide has a density of 1.4±0.1 g/cm3, boiling point of 1447.2±65.0 °C at 760 mmHg, and vapour pressure of 0.0±0.3 mmHg at 25°C . It has a molar refractivity of 273.9±0.4 cm3, polar surface area of 383 Å2, and molar volume of 730.7±5.0 cm3 .

Aplicaciones Científicas De Investigación

Análogo de la Somatostatina

Octreotide es un análogo de la somatostatina . Imita la actividad de la somatostatina, una hormona natural del cuerpo . Tiene una vida media mucho más larga en la circulación humana que la somatostatina y se une con alta afinidad a SST2 .

Tratamiento de la Acromegalia y los Tumores Neuroendocrinos

En las últimas décadas, el octreotide se ha desarrollado y aprobado para tratar la acromegalia y los tumores neuroendocrinos . Se ha utilizado clínicamente para detectar pequeños sitios de tumores neuroendocrinos .

Estudios Estructurales

La instrumentación avanzada y el software cristalográfico han establecido la Difracción de Rayos X en Polvo (XRPD) como una herramienta valiosa para extraer información estructural de macromoléculas biológicas . Se demostró la exitosa determinación estructural del octreotide a una resolución de espaciamiento d notablemente alta (1.87 Å) .

Estudios de Estabilidad

Los estudios se han centrado en la respuesta del octreotide a diferentes niveles de humedad y temperaturas, con un enfoque particular en la estabilidad de la muestra policristalina . La muestra policristalina de octreotide es notablemente estable y no se observaron transiciones estructurales

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H66N10O10S2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQANNDTNATYII-OULOTJBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H66N10O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79517-01-4 (acetate salt) | |

| Record name | Octreotide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083150769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048682 | |

| Record name | Octreotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1019.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Octreotide binds to somatostatin receptors coupled to phospholipase C through G proteins and leads to smooth muscle contraction in the blood vessels. Downstream effects that stimulate phospholipase C, the production of 1, 4,5-inositol triphosphate, and action on the L-type calcium channels lead to the inhibition of growth hormone, treating the various growth-hormone and metabolic effects of acromegaly. Octreotide's suppression of luteinizing hormone (LH), reduction in splanchnic blood flow, and inhibition of serotonin, gastrin, vasoactive intestinal peptide, secretin, motilin, and pancreatic polypeptide provide relief for the gastrointestinal and flushing symptoms of carcinoid and/or VIPoma tumors. | |

| Record name | Octreotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

83150-76-9 | |

| Record name | Octreotide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083150769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octreotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octreotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTREOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWM8CCW8GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

153-156 | |

| Record name | Octreotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344417.png)

![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344420.png)

![1,3-benzothiazol-2-yl[1-{4-nitrophenyl}-4-(2-naphthoyl)-1H-pyrazol-3-yl]methanone](/img/structure/B344426.png)

![1,3-benzothiazol-2-yl[4-(2-naphthoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344428.png)

![1-(4-Bromophenyl)-4-[1-naphthalenyl(oxo)methyl]-3-pyrazolecarboxylic acid ethyl ester](/img/structure/B344429.png)

![1-[1-(4-chlorophenyl)-4-(4-methylbenzoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344433.png)

![1-[4-benzoyl-1-(4-chlorophenyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344434.png)